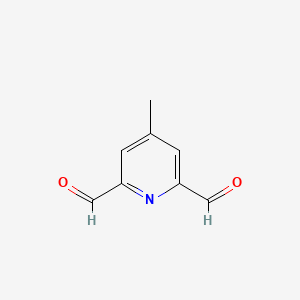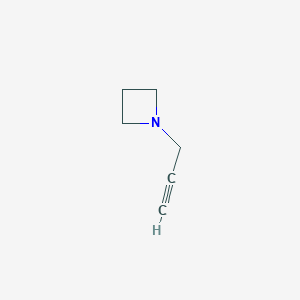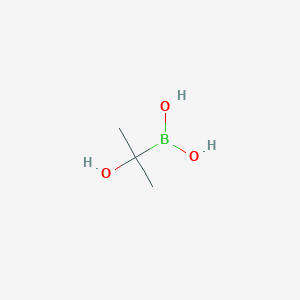
(2-Hydroxypropan-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxypropan-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a hydroxypropan-2-yl moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (2-Hydroxypropan-2-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as precursors. These esters are synthesized by dehydrating boric acid with alcohols. The resulting boronic esters are then hydrolyzed to yield the desired boronic acid .
化学反应分析
Types of Reactions: (2-Hydroxypropan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used for the oxidation of boronic acids.
Reduction: Borane (BH3) is a typical reducing agent for boronic acids.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki-Miyaura coupling).
科学研究应用
(2-Hydroxypropan-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Hydroxypropan-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial for its role in sensing applications and enzyme inhibition. For example, in the presence of hydrogen peroxide (H2O2), boronic acids can be oxidized to form boronic esters, which can then interact with target molecules .
相似化合物的比较
Phenylboronic acid: Similar in structure but with a phenyl group instead of a hydroxypropan-2-yl group.
Methylboronic acid: Contains a methyl group instead of a hydroxypropan-2-yl group.
Ethylboronic acid: Features an ethyl group in place of the hydroxypropan-2-yl group.
Uniqueness: (2-Hydroxypropan-2-yl)boronic acid is unique due to its hydroxypropan-2-yl group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications requiring reversible covalent bonding with diols and other Lewis bases .
属性
分子式 |
C3H9BO3 |
|---|---|
分子量 |
103.92 g/mol |
IUPAC 名称 |
2-hydroxypropan-2-ylboronic acid |
InChI |
InChI=1S/C3H9BO3/c1-3(2,5)4(6)7/h5-7H,1-2H3 |
InChI 键 |
AQHGCRKACLABAI-UHFFFAOYSA-N |
规范 SMILES |
B(C(C)(C)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


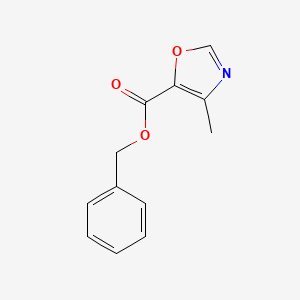


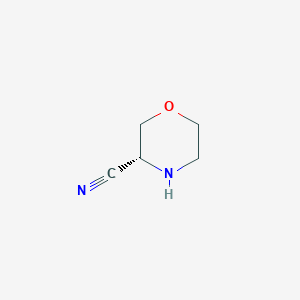
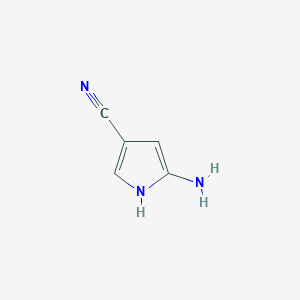


![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)

